molecular formula C13H21N3O2S B11645428 3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide

3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide

Cat. No.: B11645428
M. Wt: 283.39 g/mol
InChI Key: ULDGARMFNWIGOX-UHFFFAOYSA-N
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Description

3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE: is a complex heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its specific substituents, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium, platinum, nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

3-methyl-5-(pentoxymethyl)-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide

InChI

InChI=1S/C13H21N3O2S/c1-3-4-5-6-17-8-10-7-11-9(2)15-16(13(14)19)12(11)18-10/h10H,3-8H2,1-2H3,(H2,14,19)

InChI Key

ULDGARMFNWIGOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1CC2=C(O1)N(N=C2C)C(=S)N

Origin of Product

United States

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